Diisobutyl carbonate
Overview
Description
Diisobutyl carbonate is an organic compound with the molecular formula C9H18O3. It is a carbonate ester derived from isobutanol and carbonic acid. This compound is known for its applications in various industrial processes, particularly as a solvent and intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: Diisobutyl carbonate can be synthesized through the reaction of isobutanol with phosgene or carbon dioxide in the presence of a catalyst. The reaction typically involves the following steps:
Reaction with Phosgene: Isobutanol reacts with phosgene in the presence of a base to form this compound.
Reaction with Carbon Dioxide: Isobutanol reacts with carbon dioxide in the presence of a catalyst such as a metal oxide to form this compound.
Industrial Production Methods: In industrial settings, this compound is produced using continuous flow reactors to ensure efficient mixing and reaction control. The process involves:
Feed Preparation: Isobutanol and carbon dioxide are fed into the reactor.
Reaction: The mixture is passed through a reactor containing a catalyst at elevated temperatures and pressures.
Separation: The product is separated from unreacted starting materials and by-products using distillation or other separation techniques.
Chemical Reactions Analysis
Types of Reactions: Diisobutyl carbonate undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form isobutanol and carbon dioxide.
Transesterification: Reacts with alcohols to form different carbonate esters.
Reduction: Can be reduced to isobutanol using reducing agents.
Common Reagents and Conditions:
Hydrolysis: Water, acidic or basic conditions.
Transesterification: Alcohols, acidic or basic catalysts.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products Formed:
Hydrolysis: Isobutanol and carbon dioxide.
Transesterification: Different carbonate esters.
Reduction: Isobutanol.
Scientific Research Applications
Diisobutyl carbonate has several applications in scientific research, including:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Employed in the preparation of biological samples for analysis.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of coatings, adhesives, and plasticizers.
Mechanism of Action
Diisobutyl carbonate exerts its effects primarily through its ability to act as a solvent and reactant in various chemical processes. Its mechanism of action involves:
Solvent Properties: Dissolves a wide range of organic compounds, facilitating chemical reactions.
Reactivity: Participates in reactions such as hydrolysis and transesterification, leading to the formation of different products.
Comparison with Similar Compounds
Dimethyl Carbonate: Another carbonate ester with similar solvent properties but different reactivity.
Diethyl Carbonate: Similar to diisobutyl carbonate but with different physical properties and applications.
Diphenyl Carbonate: Used in the production of polycarbonates, with different reactivity compared to this compound.
Uniqueness: this compound is unique due to its specific combination of solvent properties and reactivity, making it suitable for a wide range of applications in organic synthesis and industrial processes.
Properties
IUPAC Name |
bis(2-methylpropyl) carbonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O3/c1-7(2)5-11-9(10)12-6-8(3)4/h7-8H,5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXXXZMDJQLPQPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)OCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4060236 | |
Record name | Carbonic acid, bis(2-methylpropyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4060236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
539-92-4 | |
Record name | Diisobutyl carbonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=539-92-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbonic acid, bis(2-methylpropyl) ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000539924 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diisobutyl carbonate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4009 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Carbonic acid, bis(2-methylpropyl) ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Carbonic acid, bis(2-methylpropyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4060236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diisobutyl carbonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.938 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CARBONIC ACID, BIS(2-METHYLPROPYL) ESTER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UN7NR8B1XJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research mentions the synthesis of dialkyl carbonates, including an unexpected result with n-butanol. Could you elaborate on this finding?
A1: The research found that using n-butanol in the transesterification process with propylene carbonate, catalyzed by the poly(ethylene glycol)–potassium iodide complex and sodium methoxide, yielded Diisobutyl carbonate instead of the expected di-n-butyl carbonate []. This suggests that the reaction conditions favored the formation of the branched isomer. Further investigation into the reaction mechanism and potential steric effects could provide a better understanding of this selectivity.
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